3-[(3,5-Dimethylcyclohexyl)oxy]azetidine
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Overview
Description
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine is a chemical compound with the molecular formula C₁₁H₂₁NO and a molecular weight of 183.29 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a 3,5-dimethylcyclohexyl group attached via an oxygen atom.
Preparation Methods
The synthesis of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine typically involves the reaction of 3,5-dimethylcyclohexanol with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated derivatives.
Scientific Research Applications
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dimethylcyclohexyl)oxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors, leading to downstream effects .
Comparison with Similar Compounds
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine can be compared with other similar compounds, such as:
3-[(3,4-Dimethylcyclohexyl)oxy]azetidine: This compound has a similar structure but with a different substitution pattern on the cyclohexyl ring, which can lead to variations in its chemical and biological properties.
3-[(3-Methylcyclohexyl)oxy]azetidine: This compound has a single methyl group on the cyclohexyl ring, which may result in different reactivity and applications.
Biological Activity
3-[(3,5-Dimethylcyclohexyl)oxy]azetidine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article examines its biological activity, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C11H17NO. The compound features an azetidine ring substituted with a 3,5-dimethylcyclohexyl ether group, which may influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 183.26 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing pathways related to inflammation and metabolic processes.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit certain enzymes linked to metabolic disorders, potentially offering therapeutic benefits in conditions like obesity or diabetes .
Efficacy in Animal Models
Several studies have investigated the effects of this compound in animal models:
- Anti-obesity Effects : In a study involving diet-induced obesity (DIO) models, administration of the compound at varying doses (3, 10, and 30 mg/kg) demonstrated a dose-dependent reduction in body weight and fat accumulation. This suggests potential as an anti-obesity agent .
- Metabolic Regulation : The compound was shown to significantly reduce hepatic triglycerides and improve insulin sensitivity in obese rats. These findings indicate its potential role in managing metabolic syndrome .
In Vitro Studies
In vitro experiments have also provided insights into the compound's biological activity:
- Cell Viability Assays : Studies using HepG2 liver cells indicated that treatment with this compound resulted in decreased cell viability at higher concentrations, suggesting cytotoxic effects that could be leveraged for cancer therapy .
Case Studies
A notable case study involved the administration of the compound in a controlled setting where its effects on lipid metabolism were closely monitored. Results showed significant reductions in fatty acid synthesis and improved lipid profiles in treated subjects compared to controls.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(3,5-dimethylcyclohexyl)oxyazetidine |
InChI |
InChI=1S/C11H21NO/c1-8-3-9(2)5-10(4-8)13-11-6-12-7-11/h8-12H,3-7H2,1-2H3 |
InChI Key |
DLJBXCGQAJPKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)OC2CNC2)C |
Origin of Product |
United States |
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